![molecular formula C9H16N2O5 B123842 4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid CAS No. 142847-17-4](/img/structure/B123842.png)
4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid
Overview
Description
4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid is a derivative of the amino acid L-asparagine. It is commonly used in organic synthesis, particularly in the field of peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process.
Mechanism of Action
Target of Action
N2-[(tert-butoxy)carbonyl]-L-asparagine, also known as N-α-Boc-L-asparagine, is a derivative of the amino acid L-asparagine . The primary target of this compound is the amino group of several compounds, including natural products, amino acids, and peptides . The tert-butyloxycarbonyl (Boc) group in the compound serves as a protecting group for the amino functionality .
Mode of Action
The compound interacts with its targets through a process known as deprotection . This involves the selective removal of the N-Boc group from the compound, which is achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours .
Biochemical Pathways
The deprotection of the N-Boc group affects various biochemical pathways. The removal of the N-Boc group allows the amino functionality to participate in subsequent chemical reactions . This can lead to the formation of new bonds and the synthesis of more complex structures .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility and stability .
Result of Action
The primary result of the compound’s action is the selective deprotection of the N-Boc group . This enables the amino functionality to engage in further chemical reactions, potentially leading to the synthesis of various compounds, including peptides and other bioactive molecules .
Action Environment
The action of N2-[(tert-butoxy)carbonyl]-L-asparagine is influenced by various environmental factors. For instance, the compound’s stability can be affected by humidity . Therefore, it should be stored in a cool, dry environment . Additionally, the compound’s reactivity and efficacy can be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid typically involves the reaction of L-asparagine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in solvents like dimethylformamide (DMF) or dichloromethane.
Major Products Formed
Deprotection: L-asparagine.
Coupling: Peptides or peptide derivatives.
Scientific Research Applications
4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the design and synthesis of therapeutic peptides and peptidomimetics.
Industry: In the production of pharmaceuticals and biotechnological products.
Comparison with Similar Compounds
Similar Compounds
N2-[(tert-butoxy)carbonyl]-L-lysine: Another Boc-protected amino acid used in peptide synthesis.
N2-[(tert-butoxy)carbonyl]-L-ornithine: Similar in structure and function, used in the synthesis of peptides and other bioactive molecules.
Uniqueness
4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid is unique due to its specific application in protecting the amino group of L-asparagine. Its stability under various reaction conditions and ease of removal make it a valuable tool in peptide synthesis and other organic synthesis processes.
Properties
IUPAC Name |
4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYSQDHBALBGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302902 | |
| Record name | N~2~-(tert-Butoxycarbonyl)asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7536-55-2, 142847-17-4 | |
| Record name | tert-Butoxycarbonylasparagine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~2~-(tert-Butoxycarbonyl)asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


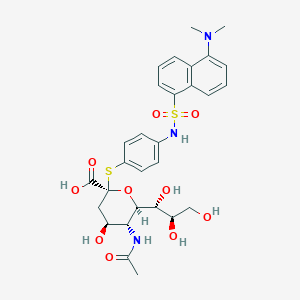
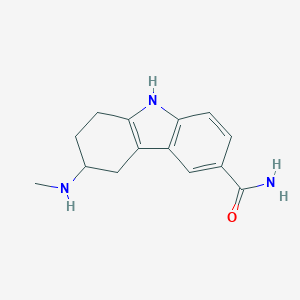
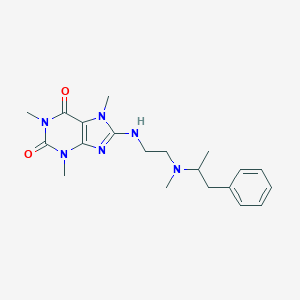
![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)
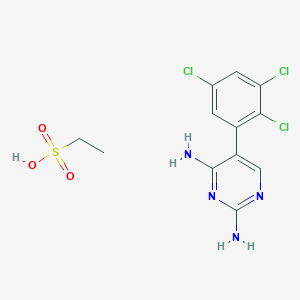
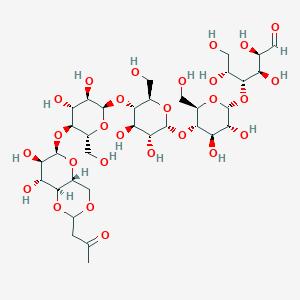


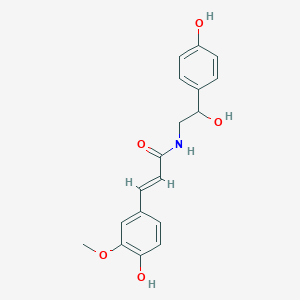
![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
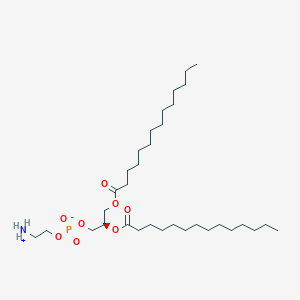

![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)
